AMG 511

Descripción general

Descripción

AMG 511 es un potente inhibidor pan de las fosfoinositido 3-quinasas (PI3Ks) de clase I disponible por vía oral. La red de señalización PI3K juega un papel crucial en varios procesos celulares, incluyendo el crecimiento, la supervivencia y el metabolismo. This compound ha mostrado una actividad antitumoral significativa en modelos preclínicos, particularmente en el glioblastoma y el cáncer de pulmón .

Aplicaciones Científicas De Investigación

AMG 511 ha sido ampliamente estudiado por su actividad antitumoral. Ha mostrado eficacia en varios modelos preclínicos, incluyendo glioblastoma, cáncer de pulmón y otros tumores con mutaciones en la vía PI3K .

Mecanismo De Acción

AMG 511 ejerce sus efectos inhibiendo selectivamente las PI3Ks de clase I. Esta inhibición conduce a una disminución en la fosforilación de AKT, un efector clave aguas abajo en la vía PI3K. La reducción en la fosforilación de AKT resulta en una disminución del crecimiento y la supervivencia celular, lo que finalmente lleva a la apoptosis de las células tumorales . This compound no ha mostrado una afinidad de unión significativa hacia otras quinasas proteicas, lo que destaca su selectividad para las PI3Ks .

Análisis Bioquímico

Biochemical Properties

AMG 511 is a pan-PI3K inhibitor, meaning it targets multiple isoforms of PI3K, including PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. The compound inhibits these isoforms with Ki values of 4 nM, 6 nM, 2 nM, and 1 nM, respectively . By inhibiting PI3K, this compound reduces the phosphorylation of AKT at Ser473, a key step in the PI3K/AKT signaling pathway. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In U87 MG glioblastoma cells, this compound inhibits AKT phosphorylation in a dose-dependent manner, leading to reduced cell proliferation and increased apoptosis . The compound also affects endothelial cells, reducing their proliferation and inducing apoptosis . These effects are mediated through the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of class I PI3Ks, which are key regulators of the PI3K/AKT signaling pathway. By binding to the ATP-binding site of PI3Ks, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition reduces the activation of AKT and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound shows a dose-dependent inhibition of AKT phosphorylation, with significant effects observed up to 16 hours after administration . Long-term studies have shown that this compound can inhibit tumor growth in xenograft models over a period of 12 days . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its effects on cellular function appear to be sustained over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that doses ranging from 3 to 30 mg/kg can inhibit tumor growth in xenograft models . Higher doses of this compound have been associated with increased inhibition of AKT phosphorylation and greater anti-tumor activity . The toxic or adverse effects of this compound at high doses have not been extensively reported .

Metabolic Pathways

This compound is involved in the PI3K/AKT signaling pathway, a critical pathway for cell growth, survival, and metabolism. By inhibiting PI3Ks, this compound reduces the phosphorylation of AKT and downstream signaling molecules, leading to decreased cell proliferation and increased apoptosis . The compound does not significantly interact with other metabolic pathways or enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. The compound is known to be orally bioavailable and has a good pharmacokinetic profile . This compound is distributed throughout the body and can effectively reach tumor tissues, where it exerts its anti-tumor effects .

Subcellular Localization

The subcellular localization of this compound has not been specifically reported. As a small molecule inhibitor, this compound is likely to diffuse throughout the cell and interact with its target enzymes, PI3Ks, in the cytoplasm . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

La síntesis de AMG 511 implica la optimización de una serie de piridiltriazinasLas condiciones de reacción normalmente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Análisis De Reacciones Químicas

AMG 511 principalmente experimenta reacciones de inhibición, apuntando a la vía PI3K. Suprime significativamente la señalización de PI3K al reducir la fosforilación de AKT en Ser473. Esta inhibición es dependiente de la dosis y se correlaciona con las concentraciones plasmáticas de this compound . El principal producto formado a partir de estas reacciones es la forma desfosforilada de AKT, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células tumorales .

Comparación Con Compuestos Similares

AMG 511 es único en su potente e inhibición selectiva de las PI3Ks de clase I. Compuestos similares incluyen otros inhibidores de PI3K como GDC-0941, BKM120 y ZSTK474. En comparación con estos compuestos, this compound tiene un perfil farmacocinético superior, con un aclaramiento bajo y una buena biodisponibilidad oral . Esto convierte a this compound en un candidato prometedor para un mayor desarrollo en la terapia contra el cáncer.

Propiedades

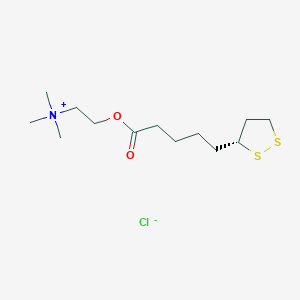

IUPAC Name |

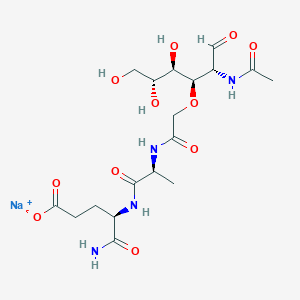

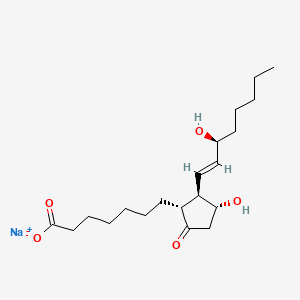

4-[2-[(5-fluoro-6-methoxypyridin-3-yl)amino]-5-[(1R)-1-(4-methylsulfonylpiperazin-1-yl)ethyl]pyridin-3-yl]-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN9O3S/c1-13(31-5-7-32(8-6-31)36(4,33)34)15-9-17(20-27-14(2)28-22(24)30-20)19(25-11-15)29-16-10-18(23)21(35-3)26-12-16/h9-13H,5-8H2,1-4H3,(H,25,29)(H2,24,27,28,30)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGIFHQBIIHRIZ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)C(C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)[C@@H](C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

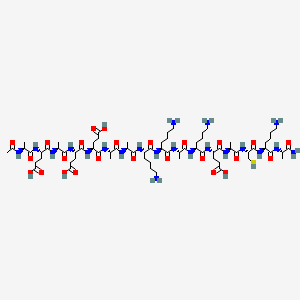

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)